molecular formula C9H5F2NO3 B11780158 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde

2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde

Cat. No.: B11780158
M. Wt: 213.14 g/mol
InChI Key: KREGTRIKOCJLHL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group and a carboxaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde typically involves the introduction of the difluoromethoxy group and the carboxaldehyde group onto the benzoxazole ring. One common method involves the reaction of 2-aminophenol with difluoromethyl ether to form the difluoromethoxy-substituted benzoxazole. This intermediate is then subjected to formylation to introduce the carboxaldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid.

    Reduction: 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethoxy group in 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-4-carbaldehyde

InChI

InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-7-5(4-13)2-1-3-6(7)14-9/h1-4,8H

InChI Key

KREGTRIKOCJLHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C=O

Origin of Product

United States

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